N,N-Dimethylformamide dibenzyl acetal
Overview
Description
N,N-Dimethylformamide dibenzyl acetal is an organic compound with the molecular formula (CH₃)₂NCH(OCH₂C₆H₅)₂. It is also known by its synonyms, 1,1-Dibenzyloxy-N,N-dimethylmethylamine and 1,1-Dibenzyloxytrimethylamine . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
N,N-Dimethylformamide dibenzyl acetal, also known as Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- or 1,1-bis(benzyloxy)-N,N-dimethylmethanamine, is primarily used as an intermediate in the formation of pyridine derivatives . These derivatives exhibit inhibition against PI3 kinase p110alfa enzymes , which play a crucial role in cellular functions such as cell growth and proliferation.
Mode of Action
The compound interacts with its targets, the PI3 kinase p110alfa enzymes, by inhibiting their activity . This inhibition can lead to changes in the cellular functions controlled by these enzymes, potentially altering cell growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is involved in regulating cell cycle progression, and its inhibition can lead to downstream effects such as reduced cell proliferation.
Pharmacokinetics
It is known that the compound is miscible with most organic solvents , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PI3 kinase p110alfa enzymes . This can lead to a decrease in cell proliferation, potentially impacting the growth of cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which could affect its stability and efficacy. Additionally, the compound’s action could potentially be influenced by the presence of other substances in the environment, such as other organic solvents .
Biochemical Analysis
Biochemical Properties
Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in further biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins.
Molecular Mechanism
The molecular mechanism of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant biological responses. Toxicity studies have shown that high doses of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can lead to adverse effects such as organ damage or metabolic disturbances.
Metabolic Pathways
Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the cell. The compound’s metabolism can lead to the production of active or inactive metabolites that influence cellular functions.
Transport and Distribution
The transport and distribution of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- can affect its biological activity and the extent of its effects on cellular processes.
Subcellular Localization
Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- exhibits specific subcellular localization, which influences its activity and function . Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Preparation Methods
N,N-Dimethylformamide dibenzyl acetal can be synthesized through the reaction of N,N-dimethylformamide with benzyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the acetal. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
N,N-Dimethylformamide dibenzyl acetal undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dibenzyl acetal group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Scientific Research Applications
N,N-Dimethylformamide dibenzyl acetal is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Industry: This compound is employed in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
N,N-Dimethylformamide dibenzyl acetal can be compared with other similar compounds such as:
N,N-Dimethylformamide dimethyl acetal: This compound is used as a methylating reagent and has applications in the synthesis of heterocyclic compounds.
N,N-Dimethylformamide dineopentyl acetal: It is used in the lactonization of ω-hydroxyacids and the esterification of amino acids.
This compound is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and research.
Properties
IUPAC Name |
N,N-dimethyl-1,1-bis(phenylmethoxy)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(2)17(19-13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIKHFNGAURIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173987 | |
Record name | 1,1-Bis(benzyloxy)trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-04-8 | |
Record name | N,N-Dimethyl-1,1-bis(phenylmethoxy)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(benzyloxy)trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(benzyloxy)trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(benzyloxy)trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.